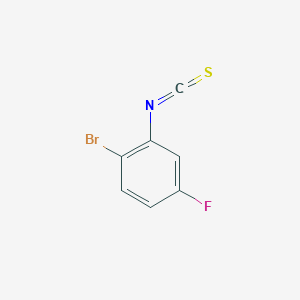

2-Bromo-5-fluorophenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYALAIWRFVCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395780 | |

| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-35-3, 1027513-65-0 | |

| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027513-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorophenyl isothiocyanate

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-fluorophenyl isothiocyanate, a valuable reagent in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of various synthetic strategies.

Introduction

This compound is a key building block in organic synthesis, primarily utilized for its reactive isothiocyanate group. This functional group readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols, enabling the construction of a diverse array of molecular architectures, including thioureas, thiocarbamates, and other heterocyclic systems. The presence of the bromo and fluoro substituents on the phenyl ring provides opportunities for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, making it a versatile intermediate in medicinal chemistry and materials science.

This guide will focus on the most prevalent and practical synthetic routes to this compound, starting from commercially available precursors. We will delve into the classical thiophosgene-based method, offering a detailed and safety-conscious protocol. Furthermore, we will explore modern, less hazardous alternatives that avoid the use of highly toxic reagents, reflecting the growing importance of green chemistry principles in contemporary research and development.

Part 1: Synthesis of the Precursor: 2-Bromo-5-fluoroaniline

The most common and economically viable starting point for the synthesis of this compound is the corresponding aniline, 2-Bromo-5-fluoroaniline. This precursor is typically prepared via the reduction of 2-bromo-5-fluoronitrobenzene.

Experimental Protocol: Reduction of 2-bromo-5-fluoronitrobenzene

Two reliable methods for the reduction of 2-bromo-5-fluoronitrobenzene are presented below: reduction with iron powder in an acidic medium and catalytic hydrogenation.

Method A: Reduction with Iron Powder

This method is a classic and robust procedure for nitro group reduction that is well-suited for laboratory-scale synthesis.

-

Reagents and Materials:

-

2-bromo-5-fluoronitrobenzene

-

Iron powder

-

Ethanol

-

Acetic acid

-

10 M Sodium hydroxide solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Water

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-bromo-5-fluoronitrobenzene (e.g., 5.0 g, 22.7 mmol) in a mixture of ethanol and acetic acid (e.g., 20 mL/20 mL) is prepared.[1]

-

Iron powder is added to the solution in one portion at room temperature.[1]

-

The reaction mixture is degassed by bubbling nitrogen through it for 5 minutes and then heated to reflux for 2 hours.[1]

-

After cooling to room temperature, the solvents are partially removed under reduced pressure.

-

The residue is partitioned between a 10 M aqueous sodium hydroxide solution (200 mL) and diethyl ether (200 mL).[1]

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic phases are washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.[1]

-

The solvent is removed under reduced pressure to yield 2-bromo-5-fluoroaniline as a light tan oil. The product is often of sufficient purity for the next step without further purification.[1]

-

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative that often provides high yields and purity.

-

Reagents and Materials:

-

2-bromo-5-fluoronitrobenzene

-

Raney® Nickel (W-4 type)

-

Methanol

-

Bromine inhibitor (e.g., triethylamine)

-

Hydrogen gas

-

n-Hexane

-

Nitrogen gas

-

-

Procedure:

-

A hydrogenation vessel is charged with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney® Nickel, and a bromine inhibitor.[1][2]

-

The vessel is sealed and purged with nitrogen, followed by hydrogen.

-

The hydrogenation reaction is carried out under hydrogen pressure at a controlled temperature until the reaction is complete (monitored by TLC or GC).[2]

-

After the reaction, the catalyst is filtered off under a nitrogen atmosphere.

-

Methanol is removed from the filtrate by distillation under reduced pressure.[1][2]

-

n-Hexane is added to the residue, and the organic phase is washed with water.

-

The organic phase is separated, dried, and the solvent is evaporated to afford 2-bromo-5-fluoroaniline.

-

| Parameter | Method A (Iron Reduction) | Method B (Catalytic Hydrogenation) |

| Reducing Agent | Iron Powder | Hydrogen Gas |

| Catalyst | None | Raney® Nickel |

| Solvent | Ethanol/Acetic Acid | Methanol |

| Temperature | Reflux | Typically mild (e.g., 45°C)[2] |

| Work-up | Liquid-liquid extraction | Filtration and extraction |

| Typical Yield | Quantitative[1] | High (e.g., 87%)[2] |

| Purity | Generally high | High |

Part 2: Synthesis of this compound

The conversion of 2-bromo-5-fluoroaniline to the target isothiocyanate can be achieved through several methods. The traditional approach utilizes the highly reactive but also highly toxic thiophosgene. In recent years, safer alternatives have been developed, which will also be discussed.

Method 1: The Thiophosgene Route (The Classic Approach)

This method is highly efficient but requires strict safety precautions due to the hazardous nature of thiophosgene.

Causality Behind Experimental Choices:

The reaction between a primary amine and thiophosgene is a robust method for isothiocyanate synthesis.[3][4] The high electrophilicity of the thiophosgene carbon atom makes it susceptible to nucleophilic attack by the amine. The reaction is typically carried out in a biphasic system or in an inert solvent with a base to neutralize the hydrogen chloride byproduct.

Caption: Reaction mechanism of isothiocyanate formation using thiophosgene.

Experimental Protocol:

-

Reagents and Materials:

-

2-Bromo-5-fluoroaniline

-

Thiophosgene

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

EXTREME CAUTION: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

In a flask, dissolve 2-bromo-5-fluoroaniline (1 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, slowly add thiophosgene (1.2 equivalents) at room temperature.[5]

-

The reaction mixture is stirred for 1 hour.[5]

-

The reaction is then carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous phase is extracted with dichloromethane.[5]

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[5]

-

Method 2: Thiophosgene-Free Alternatives

Given the significant hazards associated with thiophosgene, several alternative methods have been developed. These typically involve the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization.

Causality Behind Experimental Choices:

This two-step, one-pot approach offers a safer alternative to thiophosgene.[6] The reaction of the primary amine with carbon disulfide in the presence of a base generates a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. Various desulfurizing agents can be employed, each with its own advantages.

Caption: General mechanism for thiophosgene-free isothiocyanate synthesis.

Experimental Protocol (General Procedure using NaOH):

-

Reagents and Materials:

-

2-Bromo-5-fluoroaniline

-

Carbon disulfide

-

Sodium hydroxide (powdered)

-

Acetonitrile

-

Petroleum ether for chromatography

-

-

Procedure:

-

In a vial, add acetonitrile, powdered sodium hydroxide (2 equivalents), 2-bromo-5-fluoroaniline (1 equivalent), and carbon disulfide (3 equivalents) sequentially.[7]

-

The mixture is stirred at room temperature for approximately 9 hours.[7] A precipitate may be observed.

-

The reaction mixture is then centrifuged, and the clear supernatant is collected.[7]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using petroleum ether as the eluent to yield the desired isothiocyanate.[7]

-

| Parameter | Method 1 (Thiophosgene) | Method 2 (CS₂/NaOH) |

| Thiocarbonyl Source | Thiophosgene | Carbon Disulfide |

| Reagent Toxicity | Extremely High | Moderate (CS₂ is flammable and toxic) |

| Reaction Conditions | Anhydrous, base | Mild, benchtop[7] |

| Byproducts | HCl | Sodium sulfide[7] |

| Work-up | Aqueous wash and extraction | Centrifugation and chromatography |

Part 3: Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

-

Physical Properties:

-

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Aryl isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically in the range of 2000-2200 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals in the aromatic region corresponding to the three protons on the phenyl ring, with coupling patterns dictated by the bromo and fluoro substituents.

-

¹³C NMR: The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of δ 125-140 ppm. The aromatic carbons would show characteristic shifts and C-F coupling.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Alkyl isothiocyanates often show a characteristic fragment ion at m/e 72 (CH₂NCS⁺).[10]

-

Part 4: Safety Considerations

Thiophosgene is extremely toxic and corrosive. It is a lachrymator and can cause severe damage to the skin, eyes, and respiratory system. All manipulations involving thiophosgene must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and full-face protection. An emergency shower and eyewash station should be readily accessible.

Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.

Standard laboratory safety practices should be followed for all procedures described in this guide.

Conclusion

The synthesis of this compound can be effectively achieved through established chemical transformations. The classical thiophosgene method provides a reliable and high-yielding route, but its application is overshadowed by the extreme toxicity of the key reagent. Modern, one-pot procedures utilizing carbon disulfide and a desulfurizing agent, such as sodium hydroxide, offer a significantly safer and more environmentally benign alternative. The choice of synthetic route will ultimately depend on the scale of the synthesis, the available equipment, and the emphasis on laboratory safety and green chemistry principles. This guide provides the necessary technical details for researchers to make an informed decision and to safely and efficiently synthesize this valuable chemical intermediate.

References

-

Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

A decade review of triphosgene and its applications in organic reactions. (2018). PMC. Retrieved from [Link]

- Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896.

- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (2019). Google Patents.

-

Thiophosgene. (n.d.). Wikipedia. Retrieved from [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2026). ResearchGate. Retrieved from [Link]

-

NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. (n.d.). Scilit. Retrieved from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis of Isothiocyanates: An Update. (2023). PMC. Retrieved from [Link]

- Preparation method of 2-bromo-5-fluoroaniline. (2013). Google Patents.

-

NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. (2021). Taylor & Francis Online. Retrieved from [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. (2012). MDPI. Retrieved from [Link]

- Uher, M., Antoš, K., Martvoň, A., & Mešter, P. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

synthesis of isothiocyanates. (n.d.). Retrieved from [Link]

- Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents.

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

New Syntheses of Aryl isothiocyanates. (2025). ResearchGate. Retrieved from [Link]

- Pascual, R. M. (2015). Thiophosgene. Synlett, 26(12), 1776-1777.

- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2), 88-116.

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC. Retrieved from [Link]

-

1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600...). (n.d.). ResearchGate. Retrieved from [Link]

-

Making Thiophosgene. (2024, November 2). YouTube. Retrieved from [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The infrared spectra of organic thiocyanates and isothiocyanates. (1958). Scilit. Retrieved from [Link]

-

Isothiocyanic acid, p-chlorophenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Kjaer, A. (n.d.). Mass Spectra of Isothiocyanates. SciSpace. Retrieved from [Link]

-

2-Bromo-5-fluorotoluene. (n.d.). NIST WebBook. Retrieved from [Link]

-

Isopropyl isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. bu.edu.eg [bu.edu.eg]

- 5. rsc.org [rsc.org]

- 6. scilit.com [scilit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. scispace.com [scispace.com]

A Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword: The Strategic Value of Halogenated Phenyl Isothiocyanates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Phenyl isothiocyanates, serving as versatile electrophilic synthons, are crucial building blocks for the synthesis of a diverse array of heterocyclic compounds, most notably thiourea derivatives, which are prevalent in numerous biologically active molecules.[1][2][3] This guide focuses on a specific, highly functionalized reagent, 2-Bromo-5-fluorophenyl isothiocyanate (CAS Number: 1027513-65-0), a compound poised for significant utility in medicinal chemistry and drug development programs. The presence of both a bromine and a fluorine atom on the phenyl ring offers unique opportunities for fine-tuning molecular interactions and providing metabolic stability, while the isothiocyanate group serves as a reactive handle for constructing complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this valuable chemical entity.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe utilization in synthesis. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from supplier data and the known characteristics of related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1027513-65-0 | [4][5][6] |

| Molecular Formula | C₇H₃BrFNS | [4][7][8] |

| Molecular Weight | 232.07 g/mol | [7] |

| Physical State | Liquid | [7] |

| IUPAC Name | 1-bromo-4-fluoro-2-isothiocyanatobenzene | [7] |

Synthesis of this compound: A Proposed Methodology

The conversion of a primary aniline to an isothiocyanate is a cornerstone transformation in organic synthesis. A common and effective method involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[9]

Proposed Synthetic Workflow

The proposed synthesis of this compound from 2-bromo-5-fluoroaniline is a two-step process that can often be performed in a single pot. The reaction proceeds via the formation of a dithiocarbamate intermediate, which is then decomposed to the isothiocyanate.

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for the synthesis of aryl isothiocyanates and should be optimized for this specific substrate.

-

Reaction Setup: To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Dithiocarbamate Formation: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).

-

Desulfurization: Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete formation of the product. Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected characteristic signals can be predicted based on the functional groups present.

-

Infrared (IR) Spectroscopy: The most prominent and characteristic peak in the IR spectrum will be the strong, sharp absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the range of 2140-1990 cm⁻¹.[10] Other expected signals include those for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and C-C in-ring stretching (around 1600-1400 cm⁻¹).[11] The C-Br and C-F stretching vibrations will appear in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 125-140 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and isothiocyanate groups. Carbon-fluorine coupling will be observed for the carbons near the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.[12] Common fragmentation patterns for alkyl isothiocyanates include the formation of a [CH₂NCS]⁺ ion at m/e 72, though aromatic isothiocyanates will exhibit fragmentation patterns characteristic of the substituted phenyl ring.[12]

Reactivity and Synthetic Utility in Drug Discovery

The isothiocyanate functional group is a powerful tool in synthetic organic chemistry, primarily acting as an electrophile.[9] The carbon atom of the -N=C=S group is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines, to form thiourea derivatives.[1][2]

Formation of Thiourea Derivatives

The reaction of this compound with primary or secondary amines is expected to proceed readily under mild conditions to yield the corresponding N,N'-disubstituted thioureas. This reaction is a cornerstone of its application in drug discovery, as the thiourea moiety is a key pharmacophore in many biologically active compounds.[1][3]

Caption: General reaction for the synthesis of thiourea derivatives.

Detailed Experimental Protocol for Thiourea Synthesis

This protocol provides a general procedure for the synthesis of a thiourea derivative from this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Addition of Isothiocyanate: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the amine solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting materials.

-

Product Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product is soluble, standard aqueous workup and purification by recrystallization or column chromatography can be employed.

The Role of Halogen Substituents in Drug Design

The bromine and fluorine atoms on the phenyl ring of this compound are not merely passive substituents. They play a critical role in influencing the properties of the final thiourea derivatives:

-

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The presence of a fluorine atom, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.

-

Conformational Control: The steric bulk of the bromine atom can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

Safety and Handling

This compound is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7] Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its utility lies in the facile reaction of the isothiocyanate group to form thiourea derivatives, coupled with the strategic placement of bromine and fluorine atoms to modulate the physicochemical and pharmacological properties of the resulting molecules. While specific synthetic and characterization data for this compound are not widely published, established methodologies for the synthesis and reaction of aryl isothiocyanates provide a clear and reliable path for its use in the laboratory. As the demand for novel and effective therapeutics continues to grow, reagents such as this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

-

Oakwood Chemical, this compound. [Link]

-

Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

ResearchGate, Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

King-Pharm, 1027513-65-0 this compound. [Link]

-

MDPI, Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

- Google Patents, US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.

-

Bio-protocol, Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

The Royal Society of Chemistry, Supporting Information. [Link]

-

Labchem, this compound, tech. [Link]

-

PubChem, 2-Fluorophenyl isothiocyanate. [Link]

-

PMC, Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

Chemical Communications (RSC Publishing), Recent advancement in the synthesis of isothiocyanates. [Link]

-

Chemical Papers, Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

-

SciSpace, Mass Spectra of Isothiocyanates. [Link]

-

ChemRxiv, Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

-

PMC, Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. [Link]

-

Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST WebBook, 2-Bromo-5-fluorotoluene. [Link]

-

The Royal Society of Chemistry, NMR Spectra of Products. [Link]

-

PubChem, Fluorescein 5-isothiocyanate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. 1027513-65-0 this compound [chemsigma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1027513-65-0 [sigmaaldrich.cn]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound [oakwoodchemical.com]

- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Bromo-5-fluorophenyl isothiocyanate. We will delve into its core chemical properties, molecular structure, synthesis protocols, and reactivity, with a focus on its practical application as a versatile building block in medicinal chemistry and organic synthesis. The insights provided herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a substituted aromatic isothiocyanate, a class of compounds renowned for their utility in constructing complex molecular architectures. The molecule's strategic value stems from the unique combination of three distinct functional elements on a stable phenyl scaffold:

-

The Isothiocyanate Group (-N=C=S): A highly electrophilic moiety, it readily reacts with a wide range of nucleophiles, serving as a linchpin for forming thioureas, thiocarbamates, and other sulfur-containing heterocycles. This reactive handle is fundamental to its role in combinatorial chemistry and the synthesis of bioactive molecules.[1]

-

The Bromine Atom (-Br): A versatile halogen that can be readily displaced or, more significantly, participate in a vast array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse carbon-based substituents, enabling extensive structural diversification.

-

The Fluorine Atom (-F): The inclusion of fluorine is a common strategy in modern drug design. It can enhance metabolic stability, improve membrane permeability, and modulate pKa and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

This trifecta of functionalities makes this compound a powerful intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[3][4]

Molecular Structure and Physicochemical Properties

A precise understanding of the compound's structure and physical characteristics is paramount for its effective use in experimental design.

Chemical Structure and Identifiers

The structural arrangement of this compound is key to its reactivity.

Caption: Proposed two-stage synthesis of the target compound.

-

Step 1: Synthesis of 2-Bromo-5-fluoroaniline. A multi-step synthesis starting from 4-fluoroaniline has been reported. [5]This process involves protecting the amine (acetylation), followed by nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield the key aniline intermediate. [5]This precursor is the direct feedstock for the final conversion.

-

Step 2: Conversion to Isothiocyanate. The transformation of an aromatic amine to an isothiocyanate is a standard organic reaction. A common and effective method involves reacting the amine with thiophosgene (CSCl₂) or a safer equivalent like triphosgene in the presence of a sulfur source. This reaction proceeds under relatively mild conditions and is generally high-yielding. The causality behind this step is the high electrophilicity of thiophosgene's central carbon, which is readily attacked by the nucleophilic amine.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the reactivity of its isothiocyanate group.

Core Reactivity: Nucleophilic Addition

The carbon atom of the -N=C=S group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. It is therefore susceptible to attack by a wide variety of nucleophiles (Nu:).

Caption: General reactivity of isothiocyanates with nucleophiles.

This predictable reactivity allows for the systematic synthesis of derivative libraries. For instance, reaction with primary or secondary amines yields N,N'-disubstituted thioureas, which are common scaffolds in biologically active compounds. This reaction is typically fast, clean, and proceeds at room temperature, making it ideal for parallel synthesis.

Experimental Protocol: Synthesis of an N-Aryl-N'-Alkyl Thiourea

This protocol provides a self-validating, step-by-step methodology for a core reaction involving this compound.

Objective: To synthesize a representative N-(2-Bromo-5-fluorophenyl)-N'-(alkyl)thiourea derivative.

Rationale: This experiment demonstrates the primary utility of the title compound as a scaffold. The formation of the thiourea linkage is a robust and high-yielding transformation. The success of the reaction can be easily monitored by Thin Layer Chromatography (TLC) and the product structure confirmed by standard spectroscopic methods, thus providing a self-validating system.

Materials:

-

This compound (1.0 eq)

-

A primary alkylamine (e.g., benzylamine) (1.0-1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the isothiocyanate in the anhydrous solvent (approx. 0.1 M concentration).

-

Reagent Addition: Slowly add the primary alkylamine (1.0-1.1 eq) to the stirred solution at room temperature. The addition can be done via syringe.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature. Monitor the reaction progress by TLC by observing the consumption of the starting isothiocyanate. The reaction is often complete within 1-4 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thiourea derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [6]

-

GHS Pictogram: GHS05: Corrosive. [7]* Signal Word: Danger. [7][8]* Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [7][8] * May be harmful if swallowed, in contact with skin, or if inhaled. [6] * May cause respiratory irritation. [9]* Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7][8] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [7] * P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [7] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. [9]

-

References

-

2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520. PubChem. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730. PubChem. [Link]

- Method for preparing 2-bromo-5-fluoroaniline.

-

Reactivity of substituted 2‐bromophenyl isothiocyanate. ResearchGate. [Link]

-

Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]

-

A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]

-

The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. MDPI. [Link]

-

Drug Discovery Chemistry. DrugDiscoveryChemistry.com. [Link]

-

Why some targets benefit from beyond rule of five drugs. PMC - NIH. [Link]

Sources

- 1. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy [mdpi.com]

- 2. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 4. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound [oakwoodchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-5-fluorophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 2-Bromo-5-fluorophenyl isothiocyanate. It details the molecule's essential chemical properties, provides a validated synthesis protocol, and explores its strategic application as a reactive building block in modern pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups: a bromine atom, a fluorine atom, and a reactive isothiocyanate moiety. This trifunctional arrangement makes it a highly versatile reagent in synthetic and medicinal chemistry. The bromine provides a site for cross-coupling reactions, the fluorine can enhance metabolic stability and binding affinity, and the isothiocyanate group acts as a potent electrophile for covalent bond formation.

Key Identifiers and Properties

Quantitative and identifying data for this compound are summarized in the table below. It is important for researchers to note that two CAS numbers, 175205-35-3 and 1027513-65-0, are frequently used in commercial and chemical literature to refer to this compound. While appearing to reference the same molecule, users should verify the identity with their specific supplier.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| Molecular Weight | 232.07 g/mol | [1] |

| IUPAC Name | 1-bromo-4-fluoro-2-isothiocyanatobenzene | [1] |

| CAS Number | 175205-35-3 / 1027513-65-0 | [1][2][3][4][5] |

| Physical State | Liquid | [1] |

| Typical Purity | ≥97% | [1] |

Molecular Structure

The structural arrangement of the functional groups on the phenyl ring is critical to the reagent's reactivity profile.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available 2-bromo-5-fluoronitrobenzene. This pathway ensures high purity of the intermediate aniline, which is critical for a clean conversion to the final isothiocyanate product.

Step 1: Reduction of 2-Bromo-5-fluoronitrobenzene to 2-Bromo-5-fluoroaniline

The foundational step is the selective reduction of the nitro group to an amine. While various reduction methods exist, using iron powder in an acidic medium is a cost-effective, scalable, and reliable choice that avoids the dehalogenation side reactions sometimes observed with catalytic hydrogenation.[6][7]

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-fluoronitrobenzene (1.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol (EtOH) and glacial acetic acid (HOAc).

-

Reagent Addition: Add iron powder (Fe, ~3.0 eq) portion-wise to the stirring solution at room temperature. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove excess iron and iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-bromo-5-fluoroaniline, which is often pure enough for the next step.[6]

Causality Insight: The acidic environment of the acetic acid is crucial for activating the iron metal surface and facilitating the multi-step electron transfer process required to reduce the nitro group to an amine.

Step 2: Conversion of 2-Bromo-5-fluoroaniline to this compound

The transformation of the aniline to the isothiocyanate introduces the key electrophilic functional group. The classical method involves thiophosgene, but due to its extreme toxicity, safer alternatives like phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole (TCDI) are now preferred in many settings.

Protocol (using a thiophosgene equivalent):

-

Setup: In a fume hood, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Base: Add an organic base, such as triethylamine (TEA, ~2.2 eq), to the solution.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of phenyl chlorothionoformate (1.1 eq) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Self-Validation Principle: The purity of the intermediate 2-bromo-5-fluoroaniline is paramount. Any unreacted nitro compound from Step 1 will not react in Step 2, and residual iron salts can interfere with the reaction, underscoring the importance of a clean workup in the first stage.

Synthesis Workflow Diagram

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from the predictable and robust reactivity of the isothiocyanate group.

Core Reactivity: Nucleophilic Addition

The central carbon atom of the isothiocyanate (-N=C=S) group is highly electrophilic. It readily undergoes nucleophilic attack, most commonly by primary amines, to form a stable thiourea linkage.[1][2] This reaction is efficient and typically proceeds under mild conditions.

The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon, making this reagent more reactive than its non-halogenated counterparts.

Application as a Covalent Probe and Kinase Inhibitor Scaffold

In modern drug design, particularly in oncology, the formation of a covalent bond between a drug and its target protein can lead to enhanced potency and prolonged duration of action. Isothiocyanates are well-established "warheads" for targeting nucleophilic residues like lysine or cysteine on proteins.

-

Targeting Lysine: The primary amine of a lysine residue can react with the isothiocyanate to form a covalent thiourea bond, irreversibly inhibiting the protein's function.

-

Building Block for Kinase Inhibitors: Many kinase inhibitors feature a core scaffold that presents vectors for modification. This compound can be used to introduce a reactive handle onto a larger molecule. The resulting thiourea can serve as a hydrogen bond donor/acceptor, while the bromo-fluoro-phenyl motif can occupy hydrophobic pockets or be further functionalized. The fluorine atom, in particular, is often used to improve metabolic stability and tune pKa.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate precautions.

-

General Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Hazards: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and nucleophiles (e.g., amines, alcohols).

References

-

This compound. ChemSigma.[Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.[Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.[Link]

-

Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed).[Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.[Link]

-

Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit.[Link]

-

The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry.[Link]

-

This compound. Oakwood Chemical.[Link]

- Method for preparing 2-bromo-5-fluoroaniline.

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.[Link]

Sources

- 1. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Bromo-5-fluorophenyl isothiocyanate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-5-fluorophenyl isothiocyanate (C₇H₃BrFNS), a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven protocols for data acquisition. Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of bromine, fluorine, and the isothiocyanate functional group all contribute characteristic signals in various spectroscopic techniques. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a robust framework for the characterization of this versatile chemical building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic arrangement.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.35 | dd | J(H3-H4) = ~8.5, J(H3-F) = ~5.0 |

| H-4 | 7.05 - 7.15 | ddd | J(H4-H3) = ~8.5, J(H4-H6) = ~3.0, J(H4-F) = ~8.5 |

| H-6 | 7.45 - 7.55 | dd | J(H6-H4) = ~3.0, J(H6-F) = ~3.0 |

Causality Behind Predictions: The isothiocyanate group (-NCS) is electron-withdrawing, as are the halogen substituents. The fluorine atom will exhibit strong through-bond coupling to adjacent protons (ortho and meta), leading to the doublet of doublets and doublet of doublet of doublets patterns. The bromine atom's influence on chemical shift is less pronounced than fluorine's but contributes to the overall downfield shift of the aromatic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached functional groups, with the carbon of the isothiocyanate group appearing far downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C-1 (C-NCS) | 130.0 - 135.0 | d | J(C1-F) = ~4 |

| C-2 (C-Br) | 115.0 - 120.0 | d | J(C2-F) = ~25 |

| C-3 | 130.0 - 135.0 | d | J(C3-F) = ~9 |

| C-4 | 118.0 - 122.0 | d | J(C4-F) = ~22 |

| C-5 (C-F) | 158.0 - 162.0 | d | J(C5-F) = ~250 |

| C-6 | 125.0 - 130.0 | s | - |

| -NCS | 135.0 - 145.0 | s | - |

Expertise in Interpretation: The large one-bond carbon-fluorine coupling constant (¹JCF) for C-5 is a hallmark of a fluorine-substituted carbon and a key diagnostic feature. The smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) provide invaluable structural information and aid in the unambiguous assignment of the remaining carbon signals.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine nucleus. A single signal is expected, and its coupling to the neighboring protons will be evident.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -110 to -115 | ddd | J(F-H4) = ~8.5, J(F-H3) = ~5.0, J(F-H6) = ~3.0 |

Insight from Experience: The chemical shift of the fluorine atom is sensitive to its electronic environment. The observed value will be characteristic of a fluorine atom attached to an aromatic ring bearing both a bromine and an isothiocyanate group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6][7][8][9][10][11][12][13][14]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[15] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum signal-to-noise.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

¹⁹F NMR: Acquire the spectrum, which is typically faster than ¹³C NMR due to the 100% natural abundance of ¹⁹F.

-

Diagram: NMR Experimental Workflow

Caption: The straightforward process for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound will show a distinct molecular ion peak. A key feature will be the isotopic pattern of bromine. [16][17][18] Table 5: Predicted Key Mass Spectral Fragments

| m/z | Ion | Comments |

| 231/233 | [C₇H₃BrFNS]⁺ | Molecular ion (M⁺). The two peaks with a ~1:1 intensity ratio are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 152 | [C₇H₃FNS]⁺ | Loss of a bromine radical ([M-Br]⁺). |

| 125 | [C₆H₃F]⁺ | Loss of Br and NCS. |

| 95 | [C₆H₄F]⁺ | Rearrangement and fragmentation. |

Trustworthiness of Data: The presence of the characteristic M⁺ and M+2 peaks separated by two mass units and with nearly equal intensity is a definitive confirmation of the presence of one bromine atom in the molecule. [16][18]

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical setup for a volatile compound like this would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization. [19][20][21][22][23] Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Setup:

-

Set appropriate GC parameters (injection temperature, oven temperature program, and column type) to ensure good separation and peak shape.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition and Analysis: The compound will be separated on the GC column, then ionized and fragmented in the mass spectrometer. The resulting mass spectrum for the GC peak corresponding to the compound is then analyzed.

Diagram: GC-MS Experimental Workflow

Caption: The sequential process of GC-MS analysis from sample injection to data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the unambiguous characterization of this compound. The predicted spectroscopic data and detailed experimental protocols outlined in this guide offer a solid foundation for researchers working with this important chemical intermediate, ensuring data integrity and facilitating confident structural assignment. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can leverage these techniques to accelerate their research and development efforts.

References

- Drawell. (2025, April 2).

- Unknown.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- Benchchem.

- Emory University.

- Bruker. Guide to FT-IR Spectroscopy.

- LCGC International.

- Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Kagramanov, N. D., & Tyutyunov, A. A. (2019, October 2).

- Allwood, J. W., et al. (2019, February 26). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 35.

- University of Missouri-St. Louis. Mass Spectrometry Tutorial (Dr.

- University of St Andrews. Sample Preparation Protocol for Alternative Ionisation Service | Mass Spectrometry Research Facility.

- Oakwood Chemical.

- Creative Proteomics.

- Springer Nature Experiments. Results for "1D NMR Spectroscopy".

- University of Rochester. Get a Good 1 H NMR Spectrum.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.

- Royal Society of Chemistry.

- Fluorochem.

- Chemistry LibreTexts. (2023, January 29).

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- A2B Chem.

- Sigma-Aldrich.

- PubChem.

- Royal Society of Chemistry.

- YouTube. (2024, February 15). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Michigan St

- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....

- Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.

- Taylor & Francis Online. (2023, April 10).

- American Chemical Society. (2016, January 15). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- ChemicalBook.

- Royal Society of Chemistry.

- JoVE. (2024, December 5).

- YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry.

- Chem-Express.

- Guidechem.

- University of Colorado Boulder. IR Chart.

- Scilit. (1958, December 31).

- PubChem.

- PubMed.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1027513-65-0 this compound [chemsigma.com]

- 4. This compound | 1027513-65-0 [sigmaaldrich.cn]

- 5. Page loading... [wap.guidechem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 9. How To [chem.rochester.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azooptics.com [azooptics.com]

- 13. youtube.com [youtube.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Sample Preparation Protocol for Alternative Ionisation Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Reactivity and Applications of 2-Bromo-5-fluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate featuring a highly reactive electrophilic center. The strategic placement of a bromine atom at the ortho-position and a fluorine atom at the meta-position significantly modulates the electronic properties of the isothiocyanate moiety. This guide provides an in-depth analysis of the compound's reactivity, focusing on the mechanistic principles that govern its synthetic transformations. We will explore its utility as a versatile building block in medicinal chemistry, particularly in the synthesis of thiourea derivatives and its application as a covalent modifier in drug discovery. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.

Introduction: The Molecular Architecture

This compound (C₇H₃BrFNS) is a specialized organic reagent characterized by a phenyl ring substituted with three key functional groups: an isothiocyanate (-N=C=S) group, an ortho-bromo substituent, and a meta-fluoro substituent.[1] This specific arrangement of atoms imparts a unique reactivity profile, making it a valuable tool for synthetic chemists. The core of its chemical behavior lies in the electrophilic nature of the central carbon atom of the isothiocyanate group, which is highly susceptible to attack by a wide range of nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175205-35-3 / 1027513-65-0 | [1] |

| Molecular Formula | C₇H₃BrFNS | [1] |

| Molecular Weight | 232.07 g/mol | (Calculated) |

| Appearance | Typically a liquid or low-melting solid | [2] |

The Electrophilic Heart: Reactivity of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) is a heterocumulene, possessing a linear or near-linear arrangement of atoms with adjacent double bonds. The central carbon atom is electron-deficient due to the electronegativity of the neighboring nitrogen and sulfur atoms, making it a potent electrophile. This intrinsic electrophilicity is the cornerstone of its reactivity, primarily with nucleophiles.

Electronic Modulation by Halogen Substituents

The reactivity of the isothiocyanate group in this compound is significantly enhanced by the electronic effects of the halogen substituents on the aromatic ring.[3][4][5]

-

Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[5] This effect is transmitted to the isothiocyanate group, further increasing the partial positive charge on the central carbon and making it more susceptible to nucleophilic attack.

-

Steric Hindrance: The presence of the bromine atom at the ortho-position can introduce steric hindrance, which may influence the approach of bulky nucleophiles. However, for many common nucleophiles like primary amines, this effect is often minimal and outweighed by the powerful electronic activation.

The combination of these effects renders this compound a highly reactive electrophile, ideal for constructing complex molecules under mild conditions.

Key Synthetic Transformations: Building with Nucleophiles

The primary utility of this compound lies in its reaction with nucleophiles to form stable adducts. The most prevalent and synthetically useful of these reactions is the formation of substituted thioureas.

Synthesis of N,N'-Disubstituted Thioureas

The reaction with primary or secondary amines is a rapid and generally high-yielding process that leads to the formation of N-(2-Bromo-5-fluorophenyl)-N'-(substituted) thioureas.[6][7][8][9] This transformation is fundamental in the synthesis of a wide array of biologically active compounds.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, typically to the nitrogen atom of the former isothiocyanate, to yield the stable thiourea product.

Caption: Mechanism of thiourea formation.

Applications in Drug Discovery and Chemical Biology

Aryl isothiocyanates are a privileged class of compounds in medicinal chemistry, primarily due to their ability to act as covalent modifiers of biological targets.[10][11]

Covalent Inhibitors

The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine, on the surface or in the active site of a protein.[12] This forms a stable, covalent thiourea linkage, leading to irreversible inhibition of the protein's function. This strategy has been successfully employed to target enzymes and other proteins implicated in diseases like cancer.[10][11] For example, isothiocyanates have been shown to covalently modify and inhibit macrophage migration inhibitory factor (MIF), a target in colorectal cancer, by reacting with its N-terminal proline residue.[10][11] They are also known to bind covalently to cysteine residues in tubulin, disrupting microtubule polymerization and inducing apoptosis, a mechanism relevant to cancer therapy.[12][13][14]

Scaffolds for Compound Libraries

The straightforward and reliable reaction of this compound with amines makes it an excellent starting point for generating diverse libraries of thiourea derivatives for high-throughput screening.[15] The bromine and fluorine atoms provide additional vectors for further chemical modification (e.g., through cross-coupling reactions at the bromo-position), allowing for rapid exploration of chemical space. This is particularly relevant in the discovery of drugs that operate in the "beyond Rule of 5" (bRo5) space, where larger and more complex molecules are often required to modulate challenging targets like protein-protein interactions.[16][17]

Experimental Protocol: Synthesis of a Disubstituted Thiourea

This section provides a general, self-validating protocol for the synthesis of an N-(2-Bromo-5-fluorophenyl)-N'-aryl thiourea.

Materials and Reagents

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline)

-

Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF), or Dichloromethane (DCM))

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Purification system (e.g., column chromatography or recrystallization solvents)

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.

-

Reaction Monitoring: The reaction is typically rapid. Monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The starting materials should be consumed, and a new, more polar spot corresponding to the thiourea product should appear.

-

Work-up and Isolation: Once the reaction is complete (usually within 1-3 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.[8]

-

Purification:

-

Recrystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by silica gel column chromatography.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Caption: Workflow for thiourea synthesis.

Conclusion

This compound is a powerful reagent whose reactivity is precisely tuned by its halogen substituents. The electron-withdrawing nature of the bromo and fluoro groups activates the isothiocyanate moiety, facilitating clean and efficient reactions with a variety of nucleophiles. Its primary application in forming thiourea linkages has made it a staple in medicinal chemistry for creating covalent inhibitors and diverse compound libraries. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique chemical properties of this versatile building block in their synthetic and drug discovery endeavors.

References

- Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Tre

- Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.

- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Publishing.

- Isothiocyan

- The synthetic route of thiourea derivatives. Reagents: (i) 5% HCl, water.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.

- Design, Synthesis and Biological Activities of (Thio)

- Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. PubMed.

- Synthesis of Isothiocyanates

- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.

- A One-Pot Approach to Pyridyl Isothiocyanates

- Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online.

- Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyan

- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel

- Electronic Structure and Substituent Effect of , m- and p-CHINCS. Bentham Open Archives.

- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. R Discovery.

- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. Bentham Open Archives.

- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)